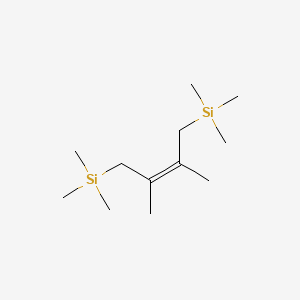
Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-, Z-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-, Z- is a chemical compound with the molecular formula C12H28Si2. It is known for its unique structure, which includes a silane backbone with two trimethylsilyl groups attached to a 2,3-dimethyl-2-butene-1,4-diyl moiety. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-, Z- typically involves the reaction of 2,3-dimethyl-2-butene with trimethylchlorosilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include a temperature range of 0-50°C and a reaction time of several hours .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same reactants and conditions as the laboratory synthesis but is optimized for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-, Z- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the reagents used
Aplicaciones Científicas De Investigación
Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-, Z- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty materials and coatings
Mecanismo De Acción
The mechanism of action of Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-, Z- involves its interaction with various molecular targets. The trimethylsilyl groups enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The 2,3-dimethyl-2-butene-1,4-diyl moiety provides a flexible backbone that can interact with different substrates and catalysts .
Comparación Con Compuestos Similares
Similar Compounds
2-Butene-1,4-Diyl Bis(Bromoacetate): Similar structure but different functional groups.
1,4-Bis(trimethylsilyl)benzene: Contains trimethylsilyl groups but has a benzene ring instead of a butene moiety
Uniqueness
Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-, Z- is unique due to its combination of a silane backbone with a 2,3-dimethyl-2-butene-1,4-diyl moiety. This structure imparts distinctive chemical properties, making it valuable in various applications .
Propiedades
Número CAS |
55531-95-8 |
|---|---|
Fórmula molecular |
C12H28Si2 |
Peso molecular |
228.52 g/mol |
Nombre IUPAC |
[(Z)-2,3-dimethyl-4-trimethylsilylbut-2-enyl]-trimethylsilane |
InChI |
InChI=1S/C12H28Si2/c1-11(9-13(3,4)5)12(2)10-14(6,7)8/h9-10H2,1-8H3/b12-11- |
Clave InChI |
NWOONZIQJRZSMV-QXMHVHEDSA-N |
SMILES isomérico |
C/C(=C(\C)/C[Si](C)(C)C)/C[Si](C)(C)C |
SMILES canónico |
CC(=C(C)C[Si](C)(C)C)C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hydrazinecarboxamide, 2-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B14641913.png)
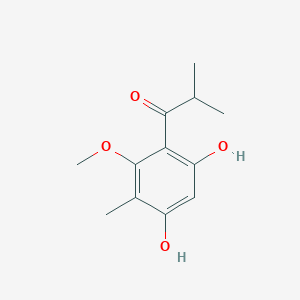
![N-{3-[Ethyl(2-phenoxyethyl)amino]phenyl}acetamide](/img/structure/B14641924.png)
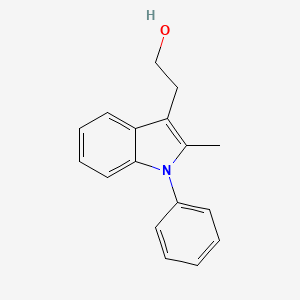
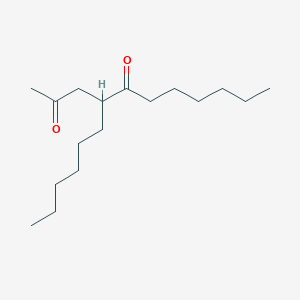
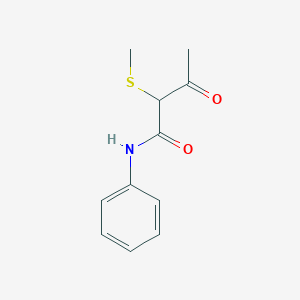
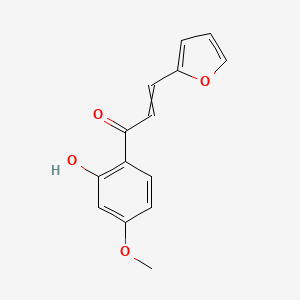

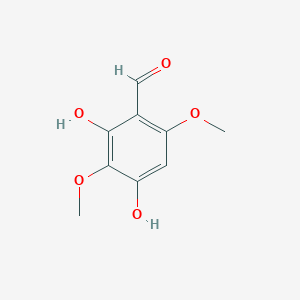
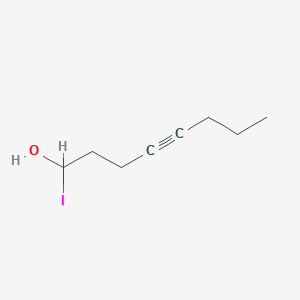
![N-Acetyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14641967.png)
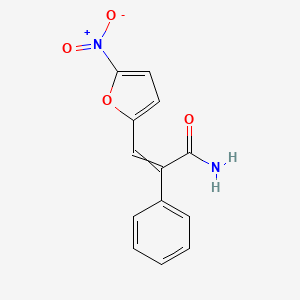
![3-Tert-butyl-1,1,5,5-tetramethyl-2,3,4,5-tetrahydro-1h-azepino[4,5-b]quinoxaline](/img/structure/B14641988.png)
![[4-(Dodecyloxy)phenoxy]acetic acid](/img/structure/B14642002.png)
